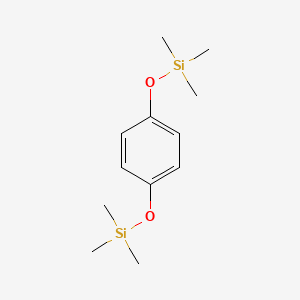

1,4-Bis(trimethylsiloxy)benzene

描述

Significance and Research Context in Organosilicon Chemistry

The significance of 1,4-Bis(trimethylsiloxy)benzene in organosilicon chemistry stems from the inherent properties of silyl (B83357) ethers and the specific arrangement of its functional groups. Silyl ethers are widely recognized as effective protecting groups for alcohols in organic synthesis due to their stability under various conditions and the ability to be selectively cleaved. soci.orgacs.org The stability of the silicon-oxygen bond is a key feature of organosilicon compounds. soci.org

In the case of this compound, the presence of two bulky trimethylsilyl (B98337) groups imparts considerable thermal and chemical stability to the molecule. This stability is a direct consequence of the large van der Waals radius of silicon and the strong Si-O bond. soci.org This enhanced stability makes it a suitable precursor for processes that require high temperatures or reactive environments, such as in materials science applications. epa.gov The Si-O-C linkage in this compound provides a reactive site that can be controllably cleaved, for instance, through hydrolysis, which regenerates the hydroxyl groups of the parent hydroquinone (B1673460). This reactivity allows it to be used as a soluble and stable form of hydroquinone for various synthetic transformations.

Scope of Academic Investigation of the Chemical Compound

Academic research on this compound has explored several distinct areas, primarily focusing on its utility as a precursor for advanced materials and as a monomer in polymer synthesis.

Precursor for Silicon Carbide Films: A significant area of investigation involves the use of this compound as a single-source precursor in plasma-assisted chemical vapor deposition (PACVD) to produce silicon carbide (SiC) thin films. epa.gov In these studies, the compound is vaporized and introduced into a plasma environment where it decomposes to form SiC coatings on a substrate. epa.gov The composition and morphology of these films are subjects of academic inquiry, with research focusing on understanding the decomposition pathways and the influence of process parameters on the final material properties. epa.govmdpi.com

Electropolymerization and Conductive Polymers: Another prominent research avenue is the use of this compound as a monomer for the synthesis of polyphenylene, a type of conductive polymer. The trimethylsilyl groups play a crucial role in these electrochemical polymerization reactions. They can act as leaving groups during the electropolymerization process, facilitating the formation of the polymer chain. Research in this area investigates the reaction mechanisms and the properties of the resulting polymers, including their molecular weight and solubility.

Thermal Decomposition Studies: The thermal behavior of this compound has also been a subject of academic study. Research has focused on its thermal decomposition pathways and kinetics. Understanding how the molecule breaks down at elevated temperatures is crucial for its application in high-temperature processes like CVD and for predicting its stability and potential byproducts in various chemical environments.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trimethyl-(4-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYYIZODAWMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305236 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-24-0 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Analytical Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,4-Bis(trimethylsiloxy)benzene, providing deep insight into its molecular framework.

Quantitative Nuclear Magnetic Resonance (qNMR) as a Secondary Standard

While quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances, extensive literature review indicates that this compound is not commonly used as a primary or secondary qNMR standard. Instead, the structurally related compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB), is frequently employed for this purpose. sigmaaldrich.comscientificlabs.co.ukbipm.orgsigmaaldrich.combwise.kr BTMSB is valued as a standard due to its chemical stability, solubility in common deuterated solvents like CDCl₃ and DMSO-d₆, and the presence of sharp, distinct signals in the ¹H NMR spectrum—a strong singlet for the eighteen equivalent protons of the trimethylsilyl (B98337) groups and another for the four equivalent aromatic protons. bipm.org These characteristics allow for accurate integration and quantification of other analytes in a sample. bipm.org

Elucidation of Molecular Structure via 1D and 2D NMR Techniques

One-dimensional (1D) NMR spectroscopy is fundamental for the initial structural verification of this compound. The molecule's symmetry results in a simplified spectrum. The ¹H NMR spectrum is expected to show two signals: a singlet for the eighteen equivalent protons of the two trimethylsiloxy groups and a singlet for the four equivalent aromatic protons on the benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the structure, with expected signals for the methyl carbons of the trimethylsiloxy groups and the aromatic carbons. nih.gov Due to the symmetry, only two signals would be expected for the benzene ring carbons. Additionally, ²⁹Si NMR spectroscopy offers direct characterization of the silicon environments within the molecule. nih.gov

Application of Solid-State NMR and Dynamic Nuclear Polarization (DNP) in Related Systems

While solution-state NMR is ideal for discrete molecules, solid-state NMR (ssNMR) becomes essential when this compound is used as a precursor or component in solid materials, such as modified silica (B1680970) surfaces or polymers. chemspider.comnist.gov ssNMR can provide information on the structure, conformation, and dynamics of the compound in the solid phase.

However, ssNMR, particularly of silicon-29 (B1244352) (⁴.⁷% natural abundance), often suffers from low sensitivity. bipm.org Dynamic Nuclear Polarization (DNP) is an advanced technique used to dramatically enhance the signal intensity in ssNMR experiments, often by orders of magnitude. bipm.org DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample at very low temperatures. bipm.orgrsc.org

In systems related to this compound, such as organosiloxanes grafted onto silica nanoparticles, DNP-enhanced ²⁹Si ssNMR has been transformative. It enables the acquisition of two-dimensional ²⁹Si-¹H and ²⁹Si-²⁹Si correlation spectra that would otherwise be infeasible. bwise.krrsc.org These experiments can elucidate the connectivity and spatial proximity of silicon atoms on a surface, revealing how molecules like this compound might self-condense or bind to a substrate. bwise.kr This technique is invaluable for characterizing the structure of hybrid organic-inorganic materials at the molecular level.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the identity of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful method for purity analysis. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions that provide structural information. nih.gov

The fragmentation pattern is a molecular fingerprint. Key fragments can help to confirm the presence of the trimethylsiloxy groups and the benzene core. While specific studies detailing the use of MS for real-time reaction monitoring of syntheses involving this compound are not prevalent in the literature, the technique is widely applicable for such purposes, allowing researchers to track the appearance of products and the disappearance of reactants over time. purdue.edumdpi.com

| m/z (Relative Intensity) | Possible Fragment Identity |

| 254 | [M]⁺ Molecular Ion |

| 239 | [M - CH₃]⁺ |

| 167 | [M - Si(CH₃)₃ - O]⁺ |

This table presents a selection of significant peaks observed in the GC-MS spectrum of this compound. Data sourced from public databases. nih.gov

Other Advanced Analytical Techniques in Research

Beyond NMR and MS, other analytical techniques are employed to fully characterize this compound and related materials.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, FT-IR spectra would show characteristic absorptions for Si-O-C bonds, Si-C bonds, and vibrations of the benzene ring. Raman spectroscopy would also reveal these features, and because of the molecule's symmetry, certain vibrations may be Raman-active but IR-inactive (or vice-versa), providing additional structural confirmation. While spectra for the related compound 1,4-Bis(trimethylsilyl)benzene are available, specific, detailed studies on the vibrational spectra of this compound are less common. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. Obtaining a suitable single crystal of this compound would allow for the complete and unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the para-substitution pattern on the benzene ring and the geometry of the trimethylsiloxy groups.

Gas Chromatography (GC): As an analytical separation technique, GC is used to determine the purity of volatile compounds like this compound. The retention index, such as the Kovats Retention Index, can be experimentally determined and used as a characteristic property for identification when compared against standard databases. nih.gov

Applications in Advanced Materials Science and Engineering

Precursor Role in Silicon-Based Material Synthesis

Organosilicon compounds are fundamental as precursors in the synthesis of silicon-containing ceramics and polymers. Their molecular structure can be tailored to influence the composition and properties of the final material.

While many organosilicon molecules are utilized as precursors for producing silicon carbide (SiC) coatings, specific, detailed research focusing exclusively on 1,4-Bis(trimethylsiloxy)benzene for this purpose is not extensively documented in peer-reviewed literature. However, the general processes of using such precursors are well-established. Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Plasma-Enhanced CVD (PECVD) is a variation that uses plasma to lower the required deposition temperatures. mdpi.com

The suitability of a compound as a CVD precursor depends on factors like its volatility, thermal stability, and the chemical composition of its decomposition products. mdpi.com For SiC film deposition, a precursor should ideally contain both silicon and carbon, and its decomposition pathway should favor the formation of Si-C bonds.

The mechanism of Plasma-Enhanced Chemical Vapor Deposition (PECVD) for creating SiC films from organosilicon precursors is a complex process involving gas-phase and surface reactions. In a typical PECVD process, energy from the plasma is used to decompose the precursor molecules into highly reactive species, such as radicals and ions. mdpi.comnih.gov

The general mechanistic steps are as follows:

Activation: The precursor, introduced into the vacuum chamber, is fragmented by the plasma, breaking chemical bonds and creating reactive species. For a molecule like this compound, this would involve the cleavage of Si-O, O-C, and Si-C bonds.

Transport: These reactive fragments are transported to the substrate surface.

Adsorption and Reaction: The fragments adsorb onto the substrate and undergo surface reactions, rearranging to form a stable film. The goal is to form a network of silicon and carbon atoms.

Desorption: Volatile byproducts from the surface reactions are desorbed and removed from the chamber.

Studies on other organosilicon precursors show that the plasma chemistry and the specific fragments generated (e.g., SiH₃, CH₃) are critical in determining the final film structure. nih.gov The use of different plasma-forming gases like argon, hydrogen, or ammonia (B1221849) can also influence the reaction pathways and the elemental composition of the resulting film. mdpi.com

The ability to precisely control film properties is a key advantage of CVD techniques. The final thickness and composition of the SiC coating are governed by several interdependent process parameters. The nature of the organosilicon precursor itself plays a substantial role in the film's characteristics. mdpi.com

Key parameters for controlling film properties in a PECVD process are summarized in the table below.

| Parameter | Effect on Film Thickness | Effect on Film Composition | Rationale |

| Deposition Time | Increases with time | Generally minor effect | Assuming a constant deposition rate, longer exposure leads to a thicker film. mdpi.com |

| Substrate Temperature | Can increase or decrease | Affects Si:C:O ratio | Higher temperatures can enhance surface mobility and reaction rates but may also increase desorption of certain species, altering the incorporation of elements like carbon and oxygen. mdpi.com |

| Precursor Flow Rate | Increases with flow rate (to a limit) | Can alter stoichiometry | A higher flow rate provides more reactant species, increasing the growth rate until the process becomes limited by reaction speed or plasma power. |

| Plasma Power | Increases with power (to a limit) | Affects bond structure | Higher power increases precursor fragmentation. This can lead to denser films but may also cause the incorporation of unwanted fragments or impurities if not optimized. mdpi.com |

| Chamber Pressure | Complex relationship | Affects gas-phase reactions | Pressure influences the mean free path of molecules and plasma density, which in turn affects the type and number of gas-phase collisions and the uniformity of the coating. |

| Carrier/Reactive Gas | Can influence rate | Significantly alters composition | The type of gas (e.g., Ar, H₂, NH₃) affects plasma chemistry. For instance, using ammonia can lead to the incorporation of nitrogen, forming silicon carbonitride (SiCN) films. mdpi.com |

This table represents general principles of PECVD; specific outcomes depend on the precursor and exact system conditions.

The functional groups within this compound, namely the trimethylsilyl (B98337) ether and the aromatic ring, suggest its potential as a starting material for synthesizing more complex organosilicon molecules. The silicon-oxygen-carbon linkage can be a site for chemical transformations. However, specific examples of this compound being used as a versatile precursor for a wide range of other complex organosilicon compounds are not widely reported in the surveyed scientific literature.

Silicon Carbide (SiC) Coating Development via Chemical Vapor Deposition (CVD)[1],[4],

High-Performance Polymer and Composite Material Development

The incorporation of additives into polymer matrices is a common strategy to create composites with enhanced properties. Organosilicon compounds are often used for this purpose due to their unique chemical nature, which can improve compatibility between organic polymers and inorganic fillers, or directly modify the polymer matrix itself.

The addition of this compound or structurally similar compounds to polymer matrices can potentially improve their performance. One noted application involves its use to improve the dispersion of modified silica (B1680970) powders within a Polydimethylsiloxane (B3030410) (PDMS) matrix. chemicalbook.com This is achieved by improving the adhesion between the inorganic filler (silica) and the polymer matrix (PDMS). chemicalbook.com

The conceptual effects of using such an additive as a coupling or dispersing agent in a polymer composite are outlined below.

| Property | Effect of Additive | Mechanism of Enhancement |

| Tensile Strength | Increase | Improved stress transfer from the polymer matrix to the reinforcing filler due to better interfacial adhesion. |

| Hardness | Increase | A more rigid composite structure resulting from the strong interaction between the filler and the matrix. |

| Thermal Stability | Increase | The additive can enhance the interaction between polymer chains and fillers, restricting chain mobility and increasing the energy required for thermal decomposition. |

| Dispersion | Improvement | The additive acts as a compatibilizer, reducing the tendency of filler particles to agglomerate and promoting a uniform distribution within the polymer matrix. chemicalbook.com |

This table illustrates the general principles of how improved filler-matrix adhesion, potentially facilitated by an additive like this compound, can enhance composite properties.

Role in Specialized Coatings and Sealants for Enhanced Durability

The introduction of silicon-containing compounds into coating and sealant formulations is a well-established strategy for enhancing durability, hydrophobicity, and resistance to environmental degradation. While this compound itself is a key precursor, the broader family of phenylene-bridged silanes demonstrates the principles behind its utility.

Dipodal silanes, which have two silicon-containing functional groups, are known to significantly improve the performance of coatings. When used as additives, they enhance hydrolytic stability, which translates to a longer product shelf life and more robust bonding to substrates. gelest.com This improved stability also leads to superior mechanical properties in the final coating or sealant application. gelest.com The non-polar nature of the organic substituents, such as the benzene (B151609) ring and alkyl groups on the silicon atoms, is crucial for creating hydrophobic surfaces. These surfaces function by creating a non-polar interphase that shields the underlying polar material from interaction with water, effectively repelling it. gelest.com Although these coatings are hydrophobic, they often maintain a high degree of permeability to water vapor, which allows the material to "breathe" and prevents the buildup of moisture at the coating interface that could lead to deterioration. gelest.com

A significant application of this compound is as a precursor in plasma-assisted chemical vapor deposition (CVD) processes to create silicon carbide (SiC) films. smolecule.comsigmaaldrich.com In this technique, the compound is vaporized and decomposes in a plasma environment, leading to the deposition of a thin, highly durable SiC film on a substrate. This method is valuable in microelectronics and optoelectronics where precise control over film thickness and composition is required. smolecule.com

The versatility of related silane (B1218182) compounds in surface modification is extensive, as shown in the table below.

| Application Area | Function | Reference |

| Water Repellents | Induces surface hydrophobicity. | gelest.com |

| Anti-Stiction Coatings | Reduces adhesion of materials to the surface. | gelest.com |

| Mineral Surface Treatments | Modifies the surface properties of mineral fillers. | gelest.com |

| Dielectric Coatings | Provides electrical insulation. | gelest.comgelest.com |

| Release Coatings | Prevents sticking of other materials. | gelest.com |

| Architectural Coatings | Enhances durability and weather resistance. | gelest.com |

Improving Dispersibility and Adhesion in Polymer Composites (e.g., PDMS matrix)

In polymer composites, achieving a uniform dispersion of filler particles within the polymer matrix is critical for obtaining desired mechanical, thermal, and chemical properties. Agglomeration of fillers can lead to points of mechanical failure. Silane coupling agents are instrumental in overcoming these challenges by acting as interfacial bridges between inorganic fillers and organic polymer matrices. gelest.com

A closely related compound, 1,4-Bis(trimethoxysilyl)benzene, is specifically used to enhance the dispersibility of modified silica powders within a polydimethylsiloxane (PDMS) matrix. sigmaaldrich.com It achieves this by improving the adhesion between the silica filler and the PDMS, ensuring a more homogeneous composite material. sigmaaldrich.com The general principle involves the silane's ability to form durable bonds with both the inorganic filler surface and the organic polymer. gelest.com The hydrolyzable groups on the silane (e.g., methoxy (B1213986) or siloxy groups) can react with hydroxyl groups on the surface of inorganic materials like silica, while the organic part of the silane (the phenylene group) provides compatibility and adhesion with the polymer matrix.

This surface modification of particles can dramatically improve several key properties of the resulting composite material.

| Property Enhanced | Mechanism of Improvement | Reference |

| Dispersion | Reduces particle agglomeration by modifying surface polarity. | gelest.comgelest.com |

| Adhesion | Forms chemical bridges between the filler and polymer matrix. | gelest.comsigmaaldrich.com |

| Rheological Behavior | Improves flow and processing characteristics of the composite. | gelest.com |

| Mechanical Properties | Enhances stress transfer from the polymer to the filler. | gelest.com |

| Moisture Resistance | Creates a hydrophobic interface that repels water. | gelest.comgelest.com |

Contributions to Electronic and Optoelectronic Materials

The use of silicon-based compounds is foundational to the electronics industry. This compound and its analogues serve as precursors and building blocks for materials used in a variety of electronic and optoelectronic devices.

As previously mentioned, one of its most direct roles is as a precursor for silicon carbide (SiC) coatings through plasma-assisted CVD. smolecule.com These SiC films are essential in microelectronics for their high thermal conductivity, mechanical strength, and semiconductor properties. smolecule.comsigmaaldrich.com Related silanes are also integral in addressing design challenges for components used in metallization, dielectrics, lithography, and the encapsulation of sensitive electronic parts. gelest.com Their applications extend to modern optoelectronic devices such as OLEDs (Organic Light Emitting Diodes) and LEDs (Light Emitting Diodes). gelest.com

Furthermore, the structural motif of a phenylene ring bridged by silicon-containing groups allows for the creation of highly ordered materials. For instance, 1,4-Bis(triethoxysilyl)benzene is used to form phenylene-bridged silica that possesses ordered pore walls. gelest.com The ability to create such well-defined nanostructures is critical for developing next-generation materials for catalysis, separation, and advanced electronic components. gelest.com

Precursor for N,O-Containing Carbon Materials (Referencing related compounds)

The intentional introduction of heteroatoms like nitrogen (N) and oxygen (O) into a carbon framework, known as doping, can significantly alter the material's electronic properties, surface chemistry, and performance in applications such as energy storage and catalysis. rsc.orgwikipedia.orgresearchgate.net The synthesis of such materials often involves the carbonization of a carefully chosen precursor that either contains these heteroatoms or is processed with a heteroatom source. researchgate.netnih.gov

While direct studies on this compound as a precursor for N,O-doped carbon are not prevalent, its structure makes it a promising candidate. It contains a carbon-rich aromatic ring and oxygen atoms, making it a suitable precursor for oxygen-doped or silicon-oxygen-carbon materials upon pyrolysis. To create N,O-doped carbons, this compound could theoretically be co-pyrolyzed with a nitrogen source, a common strategy in the field. researchgate.net

The synthesis of heteroatom-doped carbons from molecular precursors allows for precise control over the final material's structure. For example, researchers have used precursors like Bombyx mori silk, which naturally contains nitrogen and oxygen, to create N-doped porous carbon for supercapacitors. researchgate.netnih.gov In other work, simple molecules like glucose have been used with a nitrogen-containing template to produce N-doped carbon nanosheets. researchgate.net This general approach highlights the potential for using well-defined organosilicon compounds like this compound to create novel functional carbon materials with tailored properties. The presence of silicon could also lead to the formation of unique Si-O-C or Si-N-C structures within the carbon matrix, opening avenues for new material functionalities.

| Precursor Example | Heteroatom(s) | Synthesis Method | Application | Reference |

| Bombyx Mori Silk | N, O | Pyrolysis with activators (melamine, KHCO₃) | Supercapacitors | researchgate.netnih.gov |

| Octapyrrolylnaphthalene | N | Miniemulsion polymerization and carbonization | Supercapacitors | rsc.org |

| Sucrose / Urea | N | Hydrothermal carbonization (HTC) and pyrolysis | Energy Storage | researchgate.net |

| Glucose / g-C₃N₄ | N | Self-sacrificed template synthesis | Supercapacitors | researchgate.net |

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 1,4-bis(trimethylsiloxy)benzene is fundamentally derived from the benzene (B151609) ring, modified by the electronic effects of the two trimethylsiloxy (-OSi(CH₃)₃) substituents at the para positions. Molecular orbital (MO) theory describes how the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals, which are delocalized over the entire molecule.

The trimethylsiloxy group is generally considered an electron-donating group. The oxygen atom, being highly electronegative, possesses lone pairs of electrons that can participate in π-conjugation with the aromatic ring. This interaction, known as a +M (mesomeric) or +R (resonance) effect, increases the electron density of the benzene ring, particularly at the ortho and para positions. This donation of electron density into the π-system raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the energies and shapes of these frontier molecular orbitals. For related substituted hydroquinone (B1673460) systems, DFT calculations have been shown to be effective in determining HOMO and LUMO energies and predicting the resulting band gap. researchgate.net For this compound, the HOMO is expected to have significant contributions from the benzene π-system and the oxygen p-orbitals, appearing as a π-orbital delocalized across the ring. The LUMO is anticipated to be a π* orbital of the benzene ring.

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its UV-Vis absorption characteristics. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited electronically. The electron-donating nature of the -OSi(CH₃)₃ groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted benzene.

The table below presents hypothetical, yet representative, data for the frontier molecular orbitals of this compound, as would be predicted by DFT calculations, and compares them to benzene for context.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzene | DFT/B3LYP/6-31G | -6.75 | -0.21 | 6.54 |

| This compound | DFT/B3LYP/6-31G | -5.98 | -0.45 | 5.53 |

Reaction Mechanism Predictions and Computational Modeling (Referencing related compounds)

Computational modeling is instrumental in predicting the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via transition states. For this compound, a key reaction of interest is its oxidation, which is analogous to the oxidation of hydroquinone ethers.

The oxidation of hydroquinones and their derivatives is a fundamental process in chemistry and biology, often proceeding through a series of electron and proton transfer steps. jackwestin.com The silyl (B83357) ether groups in this compound protect the hydroquinone moiety from direct oxidation. However, under appropriate conditions, these groups can be cleaved, or the molecule can undergo oxidation at the aromatic ring.

Computational studies on the oxidation of benzene and phenol show that a common initial step is hydrogen abstraction from the ring or a substituent by a radical species, leading to a radical intermediate. researchgate.net For this compound, a plausible oxidation pathway could be initiated by the removal of a hydrogen atom from one of the methyl groups on the silicon atom or, less likely, from the aromatic ring itself.

The table below outlines a hypothetical reaction pathway for the hydrolysis and subsequent oxidation of this compound, with activation energies that could be determined through computational modeling.

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of ether oxygen | ~5-10 |

| 2 | Nucleophilic attack by water on silicon (Si-O bond cleavage) | ~15-25 |

| 3 | Formation of Hydroquinone | - |

| 4 | First one-electron oxidation of Hydroquinone | ~10-15 |

| 5 | Second one-electron oxidation to p-Benzoquinone | ~5-10 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. The primary degrees of conformational freedom involve the rotation around the C(aryl)-O and O-Si bonds.

Conformational Analysis: The orientation of the bulky -Si(CH₃)₃ groups relative to the benzene ring is governed by a balance of steric hindrance and electronic effects. Ab initio calculations on similar aryl carbonyl and biaryl fragments have shown that conformational preferences can be understood as an interplay between resonance stabilization, which favors planarity, and steric or electrostatic repulsion, which can favor twisted conformations. plos.org For this compound, a planar arrangement of the C-O-Si atoms with the benzene ring would maximize π-conjugation. However, steric clashes between the methyl groups and the ortho-hydrogens of the benzene ring could lead to a non-planar, twisted minimum energy conformation. Computational methods can generate a rotational energy profile by calculating the energy of the molecule as a function of the C(aryl)-O-Si-C dihedral angle, revealing the most stable conformations and the energy barriers between them.

Intermolecular Interactions: While this compound cannot act as a hydrogen-bond donor, the oxygen atoms can act as weak hydrogen-bond acceptors. youtube.com The primary intermolecular forces are expected to be van der Waals interactions, specifically London dispersion forces, arising from the large, polarizable electron clouds of the trimethylsilyl (B98337) groups and the benzene ring. youtube.com In the solid state, molecules are likely to pack in a way that maximizes these stabilizing dispersion interactions. Computational studies can model these interactions in molecular dimers or clusters, calculating the binding energies and preferred orientations. These calculations often employ DFT with dispersion corrections (e.g., DFT-D) to accurately capture the weak non-covalent forces that govern molecular aggregation. nih.gov The absence of strong directional forces like hydrogen bonding suggests that crystal packing will be primarily dictated by shape and the optimization of non-directional van der Waals contacts.

Photoelectron and Electronic Spectroscopy for Quantum-Chemical Calculations (Referencing related compounds)

Quantum-chemical calculations are essential for interpreting spectroscopic data, providing a bridge between experimentally observed spectra and the underlying electronic structure.

Photoelectron Spectroscopy (PES): PES measures the ionization energies required to remove electrons from different molecular orbitals. The resulting spectrum provides a direct experimental map of the occupied molecular orbital energies. Quantum-chemical calculations can predict these ionization energies. According to Koopmans' theorem, the ionization energy is approximately equal to the negative of the Hartree-Fock orbital energy. More accurate methods, such as DFT or higher-level ab initio calculations, can compute the energy difference between the neutral molecule and the resulting cation to predict vertical ionization energies. For the related compound 1,4-bis(trimethylsilyl)benzene, experimental ionization energies have been determined via PES. nist.gov A similar approach for this compound, combining experimental PES with DFT calculations, would allow for the definitive assignment of its molecular orbitals, particularly the splitting of the π-orbitals of the benzene ring due to substitution.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy probes the electronic transitions from occupied to unoccupied molecular orbitals, typically the HOMO → LUMO transition. The absorption wavelength is related to the energy difference between these orbitals. Time-dependent DFT (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of peaks in a UV-Vis spectrum. rsc.org For this compound, the π → π* transitions of the benzene chromophore would be of primary interest. The electron-donating -OSi(CH₃)₃ groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, a prediction that can be quantified by TD-DFT calculations.

The following table shows a comparison of experimental ionization energies for a related compound and how theoretical calculations could be applied to this compound.

| Compound | Spectroscopic Method | Experimental Value (eV) | Calculated Value (eV) (Method) | Assignment |

|---|---|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene nist.gov | PES | 8.45 | - | First Ionization Energy |

| This compound | PES | N/A | ~8.1 (DFT) | Predicted First Ionization Energy (HOMO) |

| This compound | UV-Vis | N/A | ~230 nm (TD-DFT) | Predicted π → π* Transition |

Interactions and Mechanistic Studies in Broader Chemical Contexts

Redox Chemistry and Electron Transfer Processes

The reversible oxidation and reduction of molecules—redox chemistry—is fundamental to applications such as energy storage. Aromatic compounds with specific substituents, structurally related to 1,4-Bis(trimethylsiloxy)benzene, have been a focus of research in this area.

In the field of lithium-ion batteries, redox shuttle additives are employed to prevent damage from overcharging. These molecules act as electron carriers between the electrodes once the battery reaches its full capacity. While research on this compound itself as a redox shuttle is not prominent, extensive studies on closely related dimethoxybenzene derivatives offer valuable mechanistic insights.

A notable example is 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) , which has been identified as a novel redox shuttle additive that provides excellent overcharge protection for Lithium Iron Phosphate (LiFePO4) electrodes. rsc.orgresearchgate.net The function of these shuttle molecules is to have a redox potential slightly higher than the cathode's charging plateau. When the cell potential exceeds this threshold during overcharge, the shuttle molecule is oxidized at the cathode, travels to the anode, is reduced back to its original state, and then cycles back to the cathode, effectively dissipating the excess current. researchgate.net

The stability of the oxidized form of the shuttle molecule is critical for long-term performance. researchgate.net Research has explored various aromatic compounds for this purpose, including derivatives of ferrocene, phenothiazine, and particularly dialkoxybenzenes, due to their tunable redox potentials and stability. researchgate.net For instance, 2,5-di-tert-butyl-1,4-dimethoxybenzene is another related compound that has demonstrated long-term stability and a suitable redox potential for effective overcharge protection. researchgate.net The eventual failure of additives like BTMSDB has been traced to the gradual loss of steric protection in the radical cation form, providing crucial understanding of the factors that control the long-term efficiency of these systems. rsc.orgresearchgate.net

The electrochemical properties of these redox shuttle molecules determine their suitability for specific battery chemistries. The redox potential must be matched to the cathode material to ensure the shuttle is activated only during overcharge conditions.

Studies on BTMSDB, a structural analog of this compound, provide specific data on this behavior. The molecule was tested as an additive in a three-electrode battery system. researchgate.net The electrochemical activity of another related compound, 1,2,4,5-tetramethoxybenzene , was observed to form a radical cation at a potential of 3.6 V versus metallic lithium, suggesting its potential as a shuttle for LiFePO4 cathodes. researchgate.net The performance of these aromatic compounds can be influenced by the electrolyte system used, with different reactivity characteristics observed in ester-based versus ether-based electrolytes. researchgate.net

Below is a table summarizing the electrochemical potential of a related redox shuttle compound.

| Compound | Redox Potential (vs. Li/Li+) | Application Context |

| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | ~3.8 V | Overcharge protection for LiFePO4 cathodes rsc.orgresearchgate.net |

| 1,2,4,5-tetramethoxybenzene | 3.6 V | Potential shuttle for LiFePO4 cathodes researchgate.net |

Organometallic Chemistry Investigations

The silicon-oxygen-carbon linkage in this compound and the carbon-silicon bond in its analogs are central to their roles in organometallic and silylation chemistry.

The synthesis of silylated benzene (B151609) compounds often involves organometallic reagents. For example, the related compound 1,2-bis(trimethylsilyl)benzene is prepared from 1,2-dichlorobenzene and trimethylsilyl (B98337) chloride in a reaction that uses magnesium (a main group metal), highlighting a Grignard-type reaction pathway. orgsyn.org

Further demonstrating the reactivity of related structures, 1,4-bis[2,2-bis(trimethylsilyl)ethenyl]benzene has been shown to react with various main group and transition metal reagents. cancer.gov Its derivative, an epoxybis(silane), undergoes regioselective ring-opening reactions with reagents such as lithium aluminum hydride (LiAlH4) and methyl lithium/copper iodide (MeLi/CuI). cancer.gov These transformations underscore the utility of silylated aromatic compounds as versatile intermediates in organometallic synthesis.

This compound is itself a product of a silylation reaction. Its common synonym, hydroquinone (B1673460) bis(trimethylsilyl) ether , explicitly describes its formation from the reaction of hydroquinone with a trimethylsilylating agent. nih.gov This transformation involves the conversion of the two hydroxyl (-OH) groups of hydroquinone into trimethylsiloxy (-OSi(CH3)3) groups. Silylation is a common chemical technique used to protect functional groups or to increase the volatility of compounds for analysis. colostate.edu The formation of this compound is a classic example of O-silylation of a phenol or diol.

Role in Supramolecular Assembly and Nanomaterial Fabrication

The rigid structure of the benzene ring combined with functional groups makes silylated aromatic compounds valuable building blocks for creating larger, ordered structures and advanced materials.

While direct studies on this compound in this context are limited, research on analogous molecules demonstrates the potential of this compound class. For instance, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) , which features a central benzene core similar to this compound, has been shown to self-assemble on a silver surface. mpg.de It forms two-dimensional honeycomb networks with cavities that can be used to construct hierarchical structures by trapping guest molecules. mpg.de

In the realm of nanomaterial fabrication, the related compound 1,4-Bis(trimethylsilyl)benzene serves as a precursor for developing silicon carbide (SiC) coatings through a plasma-assisted chemical vapor deposition (CVD) process. sigmaaldrich.com Furthermore, nanocrystals of 1,4-bis(4-methylstyryl)benzene have been prepared via a wet reprecipitation technique, resulting in spherical nanoparticles with potential applications in optoelectronic devices. researchgate.net These examples highlight how the benzene core, functionalized with silicon-containing groups, can be leveraged to create materials with controlled nanoscale structures and specific physical properties.

Precursor for Bridged Mesoporous Silica (B1680970) Nanoparticles (Referencing related compounds)

The synthesis of bridged mesoporous silica nanoparticles (MSNs) represents a significant advancement in materials science, allowing for the creation of materials with a synergistic combination of inorganic silica frameworks, mesoporosity, and organic functionalities. uq.edu.au These materials are typically synthesized from organically bridged bis(trialkoxysilane) precursors. nih.gov While direct literature detailing the use of this compound as a primary precursor for bridged mesoporous silica nanoparticles is not prevalent, its structure is highly relevant to the class of compounds that are used.

Bridged mesoporous organosilicas are formed when each silicon atom in the structure is connected to another silicon center via an organic molecule. nih.gov The general principle involves the hydrolysis and co-condensation of a silica precursor, such as tetraethyl orthosilicate (TEOS), with a bis-silane precursor that contains an organic bridging group. This process is often carried out in the presence of a surfactant template, which directs the formation of the mesoporous structure. mdpi.commdpi.com

In this context, a compound like 1,4-bis(triethoxysilyl)benzene would be a more direct precursor due to the presence of hydrolyzable ethoxy groups. However, this compound could potentially be modified or used in alternative synthetic routes. The key feature is the benzene ring, which would act as the bridging organic moiety within the silica wall structure. The incorporation of such aromatic groups can impart unique electronic, optical, and thermal properties to the resulting nanoparticles.

The synthesis of these materials is sensitive to various factors, including pH, the nature of the surfactant, and the choice of silica precursors. nih.gov The process typically involves the hydrolysis of the silane (B1218182) precursors to form silanols, followed by their condensation around surfactant micelles to form the mesostructured material. mdpi.com Subsequent removal of the surfactant template, usually by calcination or solvent extraction, yields the final mesoporous product.

Table 1: Related Organosilane Precursors for Bridged Mesoporous Silica Nanoparticles

| Precursor Compound | Bridging Group | Resulting Material Properties |

|---|---|---|

| Bis(triethoxysilyl)methane | Methylene | Enhanced mechanical stability |

| Bis(triethoxysilyl)ethane | Ethylene | Increased hydrophobicity |

| Bis(triethoxysilyl)benzene | Phenylene | Aromatic functionality, potential for pi-pi stacking interactions |

Surface Modification Strategies in Hybrid Materials

The general mechanism of surface modification using organosilanes involves the hydrolysis of the alkoxy or other hydrolyzable groups on the silicon atom to form reactive silanol groups. nih.gov These silanols can then condense with hydroxyl groups present on the surface of an inorganic material (like silica, metal oxides, or zeolites), forming a stable Si-O-Substrate bond. rsc.org

In the case of this compound, the trimethylsiloxy groups are less reactive towards hydrolysis compared to alkoxy groups. However, under specific conditions, they could potentially be cleaved to generate silanols for surface grafting. A more common approach would be to use a related compound with more reactive groups, such as 1,4-bis(triethoxysilyl)benzene.

The purpose of such a surface modification would be to introduce the phenylene group onto the surface. This can achieve several objectives:

Increased Hydrophobicity: The aromatic benzene ring can render a hydrophilic surface more hydrophobic.

Improved Polymer Adhesion: The phenylene group can enhance the compatibility and adhesion with aromatic polymers like polystyrene or polycarbonate through pi-pi stacking interactions.

Platform for Further Functionalization: The benzene ring can be further chemically modified to introduce other functional groups.

The effectiveness of the surface modification is influenced by factors such as the type of solvent, reaction temperature, and the concentration of the silane coupling agent. sci-hub.box Techniques like chemical vapor deposition (CVD) or wet chemical grafting are commonly employed to apply the silane coating. nih.gov

Table 2: Common Silane Coupling Agents and Their Applications in Surface Modification

| Silane Coupling Agent | Functional Group | Application |

|---|---|---|

| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Covalent attachment of biomolecules, improved adhesion to epoxy resins |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Enhanced compatibility with epoxy composites sci-hub.box |

| Vinyltrimethoxysilane | Vinyl | Crosslinking in polymers, surface hydrophobization mdpi.com |

常见问题

Basic Research Questions

Q. What are the key structural features of 1,4-Bis(trimethylsiloxy)benzene, and how can they be characterized experimentally?

- Methodological Answer : The compound exhibits a planar benzene core with two trimethylsiloxy groups at the para positions. Structural characterization involves:

- X-ray crystallography : Reveals C₁ symmetry in crystalline states, with trimethylsilyl groups tilted at dihedral angles of ~59–60° from the aromatic plane .

- NMR spectroscopy : ²⁹Si and ¹³C NMR confirm the siloxy group connectivity and symmetry .

- UV/Vis spectroscopy : Used to analyze electronic transitions, particularly for derivatives in coordination studies .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Methanol sodium-mediated synthesis : Reacting hydroquinone derivatives with trimethylsilyl chlorides in the presence of methanol sodium yields the compound with ~75% efficiency. Key parameters include inert atmosphere (N₂/Ar), controlled temperature (20–25°C), and stoichiometric excess of silylating agents .

- Alternative routes : Use of 1,4-dihydroxybenzene and hexamethyldisilazane (HMDS) under reflux conditions, with catalytic acids (e.g., trifluoroacetic acid) to accelerate silylation .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (H335 hazard) .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MP2) predict the electronic properties of this compound?

- Methodological Answer :

- Basis set selection : The 6-31G basis set at the MP2 level provides accurate dipole moments and polarizabilities for siloxy derivatives, balancing computational cost and accuracy .

- Electronic correlation effects : MP2 captures ~80% of electronic correlation contributions to hyperpolarizabilities, critical for nonlinear optical applications .

- Software protocols : Use Gaussian 03/09 with geometry optimization at B3LYP/6-31G* before calculating electronic properties .

Q. What are the implications of structural discrepancies between gas-phase and crystalline states of this compound?

- Methodological Answer :

- Conformational flexibility : Gas-phase structures (via electron diffraction) show greater siloxy group mobility, while crystalline states exhibit fixed dihedral angles due to packing forces .

- Impact on reactivity : Crystalline conformations may hinder nucleophilic attack at the benzene ring, whereas gas-phase flexibility allows dynamic interactions in solution-phase reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for siloxy-substituted aromatics?

- Methodological Answer :

- Solvent effects : Polar solvents (e.g., acetonitrile) induce solvatochromic shifts in UV/Vis spectra, requiring standardized solvent systems for reproducibility .

- Isolation of intermediates : Use preparative HPLC to isolate hydrolysis byproducts (e.g., quinones) that may interfere with spectral interpretations .

Q. What strategies optimize the use of this compound as a precursor in polymer synthesis?

- Methodological Answer :

- Co-polymerization : React with diisocyanates (e.g., MDI or TDI) to form liquid crystalline polyurethanes. Monitor stoichiometry to avoid cross-linking .

- Post-functionalization : Introduce photoactive groups (e.g., benzoyl chloride derivatives) via nucleophilic substitution, leveraging the electron-withdrawing siloxy groups to direct reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。